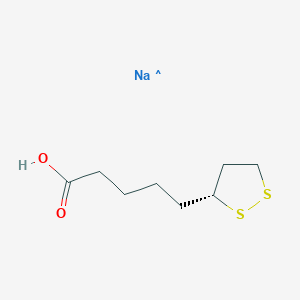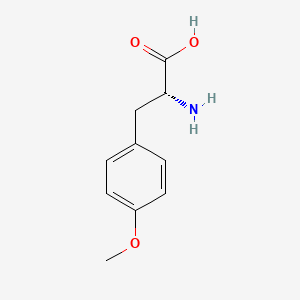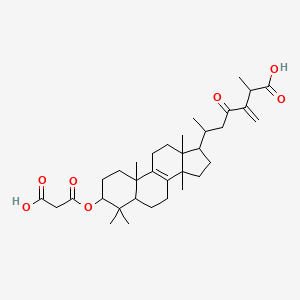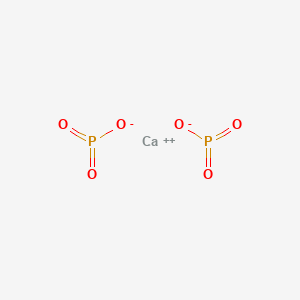
R(+)-Alpha Lipoic Acid SodiuM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R(+)-Alpha Lipoic Acid, also known as ®-(+)-α-Lipoic acid, is a naturally occurring sulfur-containing fatty acid . It is generally present in plants, animals, and many other microorganisms . It is an antioxidant and is essential for aerobic metabolism . It is also used to treat diabetes, nerve pain, weight loss, heart disease, and primary mitochondrial disorders .
Synthesis Analysis
The synthesis of R(+)-Alpha Lipoic Acid has attracted considerable attention from synthetic chemists in industrial and academic fields . It is synthesized in seven steps from the base chemicals methyl acetoacetate or Meldrum’s acid and monomethyl adipate . The key steps are the introduction of the stereogenic center by fermentative or homogeneously catalyzed hydrogenation of 3-oxooctanedioic acid diester to (3S)-3-hydroxyoctanedioic acid diester and its regioselective reduction to (6S)-6,8-dihydroxyoctanoic acid ester .Molecular Structure Analysis
The molecular structure of R(+)-Alpha Lipoic Acid is C8H14O2S2 . It contains two sulfur atoms (at C6 and C8) connected by a disulfide bond . The carbon atom at C6 is chiral and the molecule exists as two enantiomers .Chemical Reactions Analysis
R(+)-Alpha Lipoic Acid is involved in key reactions of central carbon metabolism and dissimilatory sulfur oxidation . The oxidative decarboxylation of pyruvate leads to acetyl-CoA and connects glycolysis with the citric acid cycle .Physical And Chemical Properties Analysis
R(+)-Alpha Lipoic Acid appears physically as yellow needle-like crystals . It is very slightly soluble in water (0.24 g/L) and soluble in ethanol (50 mg/mL) .Wissenschaftliche Forschungsanwendungen
Quality Control of Pharmaceutical Products : R(+)-Alpha Lipoic Acid Sodium is used in various pharmaceutical applications. A method has been developed for testing its enantiomeric impurity, crucial for ensuring the quality of pharmaceutical products containing this compound (Le et al., 2020).
Treatment of Diabetic Retinopathy : this compound demonstrates effectiveness in treating diabetic retinopathy, a complication of diabetes affecting the eyes. It seems to work by reducing oxidative stress and preserving retinal capillaries (Lin et al., 2006).
Pharmacokinetics and Metabolism : The plasma kinetics, metabolism, and urinary excretion of this compound have been studied in humans, providing insights into its absorption, bioavailability, and metabolic pathways (Teichert et al., 2003).
Improved Bioavailability and Stability : Formulations using sodium salts of R(+)-Alpha Lipoic Acid have been explored to enhance its stability and bioavailability, which is crucial for its effective use in clinical and therapeutic applications (Carlson et al., 2007).
Neuroprotective Effects : this compound shows neuroprotective effects in cell models, suggesting potential applications in treating neurological disorders like Alzheimer’s disease (Kamarudin et al., 2014).
Liver Metabolism and Disease : Its role in liver metabolism and potential therapeutic applications in liver-related conditions, especially where oxidative stress is involved, have been explored (Bustamante et al., 1998).
Stability Enhancement : Research has been conducted on stabilizing this compound using cyclodextrins, which could improve its use in pharmaceuticals and nutraceuticals (Ikuta et al., 2013).
Biochemical Pharmacology : Studies have investigated its stereoselectivity and specificity for enzymes in the pyruvate dehydrogenase complex, offering insights into its biochemical applications (Löffelhardt et al., 1995).
Wirkmechanismus
R(+)-Alpha Lipoic Acid is an essential cofactor for mitochondrial enzymes and therefore plays a central role in energy metabolism . It acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .
Safety and Hazards
Zukünftige Richtungen
The medicinal importance of R(+)-Alpha Lipoic Acid, especially its biologically active form, has attracted considerable attention from synthetic chemists in industrial and academic fields . Future research may focus on further developing novel routes for its synthesis . Additionally, its potential as a therapeutic agent for managing various clinical conditions, including anticancer, anti-HIV, anti-inflammatory, and anti-AD treatments, is being explored .
Eigenschaften
| 176110-81-9 | |
Molekularformel |
C8H13NaO2S2 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
sodium;5-[(3R)-dithiolan-3-yl]pentanoate |
InChI |
InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1/t7-;/m1./s1 |
InChI-Schlüssel |
UUDFBRWLHZIIQX-OGFXRTJISA-M |
Isomerische SMILES |
C1CSS[C@@H]1CCCCC(=O)[O-].[Na+] |
SMILES |
C1CSSC1CCCCC(=O)O.[Na] |
Kanonische SMILES |
C1CSSC1CCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S,5R)-5-(2-(Methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(2,4,5-trifluorophenyl)tetra](/img/no-structure.png)




![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1149031.png)
![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)

